(5-Bromo-6-methylpyridin-2-yl)methanamine is an organic compound classified as a pyridine derivative. It features a bromine atom and a methyl group attached to the pyridine ring, along with a methanamine functional group. Its molecular formula is and it has garnered attention in both synthetic organic chemistry and pharmaceutical research due to its versatile reactivity and potential biological applications.
The compound can be synthesized through various methodologies, including cross-coupling reactions and other organic transformations. It is commercially available from chemical suppliers like Sigma-Aldrich and Benchchem, which provide detailed specifications regarding its properties and synthesis methods .
(5-Bromo-6-methylpyridin-2-yl)methanamine falls under the category of heterocyclic compounds, specifically pyridines, which are characterized by a nitrogen atom within a six-membered aromatic ring. This compound is also classified as an amine due to the presence of the methanamine group.
The synthesis of (5-Bromo-6-methylpyridin-2-yl)methanamine can be accomplished using several methods, with the Suzuki-Miyaura cross-coupling reaction being one of the most prominent. This method involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
(5-Bromo-6-methylpyridin-2-yl)methanamine is reactive due to its functional groups, participating in various chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields and selectivity .
The mechanism of action for (5-Bromo-6-methylpyridin-2-yl)methanamine primarily revolves around its role as a building block in drug development, particularly in synthesizing inhibitors for various biological targets.
For instance, it has been used in the synthesis of NVP-2, an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a significant role in transcriptional regulation and has implications in cancer therapy . The compound's ability to modulate biological pathways makes it valuable in medicinal chemistry.
Relevant data includes:
(5-Bromo-6-methylpyridin-2-yl)methanamine has several scientific uses:
(5-Bromo-6-methylpyridin-2-yl)methanamine represents a strategically substituted pyridine derivative whose chemical identity is defined by systematic IUPAC nomenclature. The parent scaffold is a pyridine ring with three distinct substituents:
This compound belongs to a broader class of halo-alkyl pyridinylmethanamines where positional isomerism significantly influences reactivity and properties. For instance:
Table 1: Structural Isomers of Bromo-Methyl Pyridinylmethanamines
IUPAC Name | CAS Number | Substitution Pattern | Molecular Formula | |
---|---|---|---|---|
(5-Bromo-6-methylpyridin-2-yl)methanamine* | Not reported | 5-Br, 6-CH₃, 2-CH₂NH₂ | C₇H₉BrN₂ | |
(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride | 1257535-47-9 | 5-Br, 4-CH₃, 2-CH₂NH₂ | C₇H₁₀BrClN₂ | |
(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride | 1257535-42-4 | 5-Br, 3-CH₃, 2-CH₂NH₂ | C₇H₁₀BrClN₂ | |
(5-Bromopyridin-2-yl)methanamine hydrochloride | 1241911-26-1 | 5-Br, 2-CH₂NH₂ | C₆H₈BrClN₂ | [8] |
Synthetic note: While the 6-methyl isomer is less documented than its 3-methyl and 4-methyl counterparts, its predicted SMILES "Brc1nc(ccc1C)CN" derives from the structural framework of 5-bromo-6-methylpyridin-2-ol (CAS 54923-31-8, SMILES: OC₁=NC(C)=C(Br)C=C₁) [5], with the hydroxyl group replaced by aminomethyl.
This compound’s tri-functional scaffold enables diverse pharmacomodulations:
In CNS drug discovery, such scaffolds are pivotal for targeting dopamine and serotonin receptors. Research demonstrates that pyridinylmethanamines serve as:
Table 2: Synthetic Applications of Bromo-Methyl Pyridinylmethanamines
Transformation | Reaction Site | Product Utility | Example from Literature |
---|---|---|---|
Suzuki coupling | C-Br bond | Biaryl libraries for kinase inhibitors | Vulcanchem cites bromo derivatives as "building blocks for heterocyclic libraries" [3] |
Amide coupling | -NH₂ group | Protease substrates or receptor ligands | Patent WO2007117165A1 uses analogs for Parkinson’s therapeutics |
Electrophilic aromatic substitution | C-H ortho to N | Functionalized halopyridines | Regioselective bromination precedents in |
Research significance: The 6-methyl isomer’s steric encumbrance near the ring nitrogen may confer unique selectivity in metal coordination or receptor binding compared to 3/4-methyl isomers—an understudied area warranting investigation.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: